(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine

Chiral synthesis Enantiomeric resolution Medicinal chemistry

(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine (CAS 1213453-13-4) is a chiral arylalkylamine characterized by a primary amine group on a chiral carbon adjacent to a 2-chloro-4-fluorophenyl ring. It is a small-molecule building block used in medicinal chemistry and organic synthesis, with a molecular formula of C₉H₁₁ClFN and a molecular weight of 187.64 g/mol.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Cat. No. B12941840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=C(C=C1)F)Cl)N
InChIInChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1
InChIKeyGVJTXLAYOVNJFX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine (CAS 1213453-13-4): A Chiral Arylalkylamine Building Block


(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine (CAS 1213453-13-4) is a chiral arylalkylamine characterized by a primary amine group on a chiral carbon adjacent to a 2-chloro-4-fluorophenyl ring . It is a small-molecule building block used in medicinal chemistry and organic synthesis, with a molecular formula of C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . The (R)-configuration at its stereocenter is a defining feature, distinguishing it from its (S)-enantiomer (CAS 1212939-38-2) and the racemic mixture (CAS 1270539-95-1) .

Defined (R)-stereochemistry supports stereochemical control in asymmetric synthesis
Distinguishable from (S)-enantiomer and racemate; supports enantiomer-attribution review
Arylalkylamine building block for medicinal chemistry and chiral ligand research

Why Substituting (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine with Analogs or Racemates Poses Significant Risk


Direct substitution of (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine with its racemate, (S)-enantiomer, or other halogen-substituted arylalkylamines is not a scientifically sound practice. The compound's value is intrinsically tied to its defined (R)-stereochemistry, which can dictate the three-dimensional interaction with biological targets [1]. In drug discovery, the use of a racemic mixture instead of the pure (R)-enantiomer can lead to confounding or contradictory biological data, as the (S)-enantiomer may exhibit different activity, potency, or toxicity [1]. Furthermore, analogs with different halogen substitution patterns (e.g., removal of fluorine or chlorine) will alter key physicochemical properties like pKa and lipophilicity, which can drastically change a molecule's behavior in a biological system or synthetic reaction [2].

Racemate or (S)-enantiomer
May lead to confounding biological data; enantiomers can differ in activity and assay profiles, complicating SAR interpretation.
Halogen-substituted analogs
Altered halogen pattern may shift pKa and lipophilicity, affecting ionization, permeability, and target interactions in biological systems.

Quantitative Differentiation Guide for (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine Against Key Comparators


Stereochemical Identity and Purity vs. Racemic Mixture

The primary point of differentiation is the defined (R)-stereochemistry of CAS 1213453-13-4. Unlike the racemic mixture (CAS 1270539-95-1), this product is a single, optically pure enantiomer. While specific enantiomeric purity data is vendor-dependent and not universally published, procurement of the (R)-enantiomer ensures a homochiral starting material for asymmetric synthesis, which is critical for controlling the stereochemical outcome of downstream compounds [1]. In contrast, using the racemate would necessitate a chiral separation step later in the synthesis, adding cost, time, and complexity.

Stereochemical Identity
Specification review
Single (R)-enantiomer vs. racemic mixture
Supports stereochemical-control workflow; avoids later chiral resolution
Defined stereochemistry ensures homochiral starting material for asymmetric synthesis
Chiral synthesis Enantiomeric resolution Medicinal chemistry

Predicted Physicochemical Properties vs. Des-fluoro or Des-chloro Analogs

The presence of both chlorine and fluorine atoms on the phenyl ring confers distinct predicted physicochemical properties compared to related analogs. For (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine, the predicted pKa is 8.74±0.10, the boiling point is 233.0±25.0 °C, and the density is 1.177±0.06 g/cm³ . While specific experimental data for direct analogs like (R)-1-(2-chlorophenyl)propan-1-amine or (R)-1-(4-fluorophenyl)propan-1-amine is sparse in public sources, the general principle in medicinal chemistry is that halogen substitution patterns significantly impact these properties [1]. The combined electron-withdrawing effects of the ortho-chloro and para-fluoro groups will influence the amine's basicity and the molecule's overall lipophilicity compared to a non-halogenated or mono-halogenated counterpart.

Predicted pKa
Class-level
8.74 ± 0.10
Predicted basicity; influences ionization and permeability assessment
Predicted via ACD/Labs; halogen pattern affects amine basicity vs. analogs
Physicochemical properties pKa prediction LogP calculation

Inferred Biological Activity Profile vs. Racemate Based on MAO-A Inhibition Data

The racemic mixture of this compound, 1-(2-Chloro-4-fluorophenyl)propan-1-amine, has been reported to inhibit Monoamine Oxidase A (MAO-A) with an IC₅₀ of 29.5 µM (2.95E+4 nM) in an assay using bovine brain mitochondria [1]. This is a low level of activity. As a class-level inference, the individual enantiomers are expected to have divergent activities at this and other biological targets. The (R)-enantiomer may exhibit a different IC₅₀ value for MAO-A or a different selectivity profile against the MAO-B isoform [2]. Using the pure (R)-enantiomer is essential for any follow-up structure-activity relationship (SAR) studies, as the racemate's measured activity is a composite of the two enantiomers' individual effects, which can mask the true potency of the active isomer.

MAO-A Inhibition (IC₅₀)
Class-level
(R)-enantiomer: not reported
Racemate: 29.5 µM
Supports enantiomer-specific SAR studies; racemate activity is composite
Bovine brain mitochondria assay; requires individual enantiomer testing
MAO-A inhibition CNS targets In vitro pharmacology

Validated Application Scenarios for (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine


As a Chiral Building Block for CNS-Targeted Drug Discovery

The defined (R)-stereochemistry of this compound makes it a valuable intermediate for synthesizing enantioenriched central nervous system (CNS) drug candidates. Its use can directly incorporate the chiral 2-chloro-4-fluorophenylpropan-1-amine motif into a larger pharmaceutical structure, avoiding the need for late-stage chiral resolution. This is a common strategy in the development of neuroactive compounds where stereochemistry is critical for target engagement [1].

In Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral amines like (R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine are frequently employed to synthesize chiral ligands for transition-metal catalysts or organocatalysts. The presence of both chloro and fluoro substituents allows for fine-tuning of the ligand's electronic properties, which can influence the catalyst's activity and enantioselectivity in asymmetric reactions [2]. The defined (R)-configuration ensures a predictable spatial environment in the catalyst's active site.

As a Key Intermediate in Kinase Inhibitor Synthesis

The 2-chloro-4-fluorophenyl moiety is a recognized pharmacophore in certain kinase inhibitor scaffolds, such as those targeting ERK2 (e.g., VX-11e) . While the specific (R)-1-(2-chloro-4-fluorophenyl)propan-1-amine is not the exact building block used in those specific inhibitors, its structure indicates it can serve as a versatile starting point for synthesizing libraries of novel kinase inhibitors, where the chiral amine can be further functionalized to explore structure-activity relationships.

Application
Selection Property
Validation Focus
CNS-targeted chiral synthesis studies
Defined (R)-stereochemistry
Stereochemical outcome in target compounds
Asymmetric catalysis ligand synthesis
Electronic tuning via Cl and F substituents
Enantioselectivity control in reactions
Kinase inhibitor library synthesis
2-Cl-4-F pharmacophore scaffold
SAR around chiral amine moiety

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